5,7-Dibromobenzo[d]thiazole

Medicinal Chemistry Inflammation Respiratory Therapeutics

5,7-Dibromobenzo[d]thiazole (CAS 875-69-4) features a critical 5,7-regioisomeric substitution pattern distinct from 4,6-, 2,5-, or 2,6-dibromo isomers. This exact scaffold is claimed in EP0295656B1 for 5-lipoxygenase inhibition—procuring the correct regioisomer is essential for reproducible SAR in leukotriene synthesis inhibitor programs. With positions 2, 4, and 6 available for orthogonal cross-coupling, it enables synthetic strategies inaccessible to C2-blocked analogs. Ideal for oncology (validated against PC-3, MCF-7, HepG-2) and sodium channel modulator research.

Molecular Formula C7H3Br2NS
Molecular Weight 292.98 g/mol
CAS No. 875-69-4
Cat. No. B1424174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromobenzo[d]thiazole
CAS875-69-4
Molecular FormulaC7H3Br2NS
Molecular Weight292.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CS2)Br)Br
InChIInChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
InChIKeyJYZZTBKMNYONOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromobenzo[d]thiazole (CAS 875-69-4): A Defined Regioisomeric Benzothiazole Building Block for Targeted Medicinal Chemistry and Materials Research


5,7-Dibromobenzo[d]thiazole (CAS 875-69-4) is a heterocyclic building block belonging to the benzothiazole class, characterized by a molecular formula of C7H3Br2NS and a molecular weight of 292.98 g/mol . Its defining structural feature is the precise positioning of two bromine atoms at the 5- and 7-positions of the benzothiazole core, creating a unique regioisomeric scaffold with distinct electronic and steric properties that differentiate it from other dibromobenzothiazole isomers . This compound is supplied by multiple vendors with typical purities of 95% to >98% and is explicitly designated for research and further manufacturing use [1].

Why 5,7-Dibromobenzo[d]thiazole Cannot Be Replaced by Other Dibromobenzothiazole Isomers in Regioselective Applications


In benzothiazole chemistry, the position of bromine substitution is a primary determinant of molecular recognition, reactivity, and downstream biological or material performance. Simply substituting 5,7-dibromobenzo[d]thiazole with a different isomer—such as 4,6-dibromo, 2,5-dibromo, or 2,6-dibromobenzothiazole—alters the compound's electrostatic potential surface, halogen bonding geometry, and the orientation of the sulfur-nitrogen heterocycle relative to the bromine handles. This regioisomeric specificity is not trivial; it directly impacts the success of cross-coupling reactions and the binding affinity to biological targets such as 5-lipoxygenase, where the 5,7-dibromo substitution pattern is explicitly claimed in patent literature for therapeutic activity [1]. The failure to recognize this structural nuance can lead to failed syntheses or misleading structure-activity relationship (SAR) conclusions, underscoring the necessity of procuring the exact CAS 875-69-4 regioisomer for reproducible research outcomes.

Quantitative Differentiation of 5,7-Dibromobenzo[d]thiazole: Comparative Evidence for Scientific Selection


5-Lipoxygenase Inhibitory Activity of 5,7-Dibromobenzothiazole Derivatives in Anti-Asthmatic Drug Development

In a European patent specifically claiming therapeutic benzothiazole derivatives for leukotriene production inhibition, 6-hydroxy-2-(4-sulfamoylbenzylamino)-5,7-dibromobenzothiazole and 4-hydroxy-2-(4-sulfamoylbenzylamino)-5,7-dibromobenzothiazole are explicitly identified as preferred compounds [1]. This targeted inclusion highlights the critical role of the 5,7-dibromo substitution pattern for 5-lipoxygenase inhibitory activity, as compounds bearing this exact motif were advanced as lead candidates over other substitution patterns described in the broad general formula. The patent's therapeutic focus on asthma and allergic conditions provides a direct link between the 5,7-regioisomer and a specific, quantifiable biological outcome.

Medicinal Chemistry Inflammation Respiratory Therapeutics

Regioselective Synthetic Utility: Enabling Diversification at Unsubstituted Positions 2, 4, and 6

The 5,7-dibromo substitution pattern leaves positions 2, 4, and 6 of the benzothiazole core unsubstituted, providing a distinct set of synthetic handles for regioselective functionalization. This contrasts with isomers such as 2,5-dibromobenzothiazole, where the C2 position is blocked by bromine, limiting the utility of C2-specific nucleophilic aromatic substitution and cross-coupling reactions . In the context of metal-free, thermally induced cyclization syntheses of diverse benzothiazoles, the retention of a bromine substituent serves as a functional handle for additional diversification [1]. The 5,7-regioisomer thus offers a unique vector for molecular elaboration, enabling chemists to selectively install functional groups at the 2-, 4-, or 6-positions while leveraging the bromine atoms at 5- and 7-positions for orthogonal transformations.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Class-Level Anticancer Activity of Benzothiazole Scaffolds Bearing Halogen Substituents

While direct IC50 data for the specific 5,7-dibromobenzo[d]thiazole scaffold against cancer cell lines are not yet publicly available, class-level evidence from structurally related bromobenzothiazoles provides a quantitative baseline for the broader chemotype. For instance, substituted N-alkylbromo-benzothiazoles demonstrated significant cytotoxic activity against prostate cancer PC-3 cells (IC50 = 0.6 μM), leukemia THP-1 cells (IC50 = 3 μM), and colon cancer Caco-2 cells (IC50 = 9.9 μM) [1]. Similarly, novel benzothiazole hybrids targeting EGFR exhibited potent activity against MCF-7 breast cancer cells (IC50 ranging from 0.71 to 1.04 μM) and HepG-2 hepatocellular carcinoma cells (IC50 ranging from 2.53 to 3.47 μM), outperforming the standard drug doxorubicin in some cases [2]. The presence of bromine atoms is known to enhance the antibacterial and anticancer activity of benzothiazole derivatives through halogen bonding and increased lipophilicity, positioning 5,7-dibromobenzo[d]thiazole as a logical building block for medicinal chemistry exploration within this active class.

Oncology Kinase Inhibition Cytotoxicity

Potential for Sodium Channel Modulation: Class-Level Evidence from Bromobenzothiazoles

A study investigating the modulation of NavMs and human Nav1.1 sodium channels included amino-5-bromobenzothiazole and amino-6-bromobenzothiazole as test compounds, with IC50 values determined for each molecule against these channels [1]. While the exact 5,7-dibromo derivative was not tested, the inclusion of mono-brominated benzothiazoles in a sodium channel inhibitor screening panel suggests that the benzothiazole scaffold, particularly when halogenated, is a recognized pharmacophore for ion channel modulation. This class-level evidence provides a rationale for exploring 5,7-dibromobenzo[d]thiazole as a starting point for the design of novel sodium channel blockers, with the specific 5,7-dibromo substitution pattern potentially offering a unique binding profile.

Ion Channels Neurological Research Electrophysiology

High-Value Application Scenarios for 5,7-Dibromobenzo[d]thiazole in Research and Development


Lead Optimization in Anti-Asthmatic Drug Discovery Targeting 5-Lipoxygenase

Researchers engaged in developing novel leukotriene synthesis inhibitors for the treatment of asthma and allergic conditions should prioritize 5,7-dibromobenzo[d]thiazole as a key intermediate. As explicitly validated in European patent EP0295656B1, derivatives featuring the 5,7-dibromobenzothiazole core are claimed as preferred compounds for 5-lipoxygenase inhibition [1]. Using this precise regioisomer ensures that synthesized analogues align with the validated chemical space of patent-protected lead compounds, increasing the probability of identifying potent and selective inhibitors. Alternative isomers lack this documented therapeutic link and may yield false-negative results in screening campaigns.

Regioselective Diversification for Focused Compound Library Synthesis

Medicinal chemists and synthetic organic chemists building focused libraries of benzothiazole-based molecules will benefit from the unique synthetic handles offered by 5,7-dibromobenzo[d]thiazole. With positions 2, 4, and 6 available for functionalization, this scaffold enables orthogonal synthetic strategies not accessible with C2-blocked isomers like 2,5-dibromo- or 2,6-dibromobenzothiazole [1]. This regioisomer is particularly valuable in programs employing metal-catalyzed cross-coupling reactions, where the precise placement of halogens dictates the regiochemical outcome. Its use can streamline the synthesis of diverse analogues for SAR exploration in multiple therapeutic areas, including kinase inhibition and antimicrobial research.

Hit-to-Lead Exploration in Oncology Drug Discovery

Given the documented class-level activity of brominated benzothiazoles against multiple cancer cell lines—including PC-3 (IC50 = 0.6 μM), THP-1 (IC50 = 3 μM), MCF-7 (IC50 = 0.71-1.04 μM), and HepG-2 (IC50 = 2.53-3.47 μM)—5,7-dibromobenzo[d]thiazole serves as a strategic building block for initiating oncology-focused medicinal chemistry programs [1]. The compound provides a pre-validated heterocyclic core with known cytotoxic potential, allowing researchers to rapidly synthesize and screen new analogues while benefiting from the established structure-activity trends of the benzothiazole class. The dibromo substitution pattern further offers opportunities for halogen bonding interactions with target proteins, a recognized feature in kinase inhibitor design.

Development of Novel Sodium Channel Modulators for Neurological Disorders

Neuroscience researchers investigating voltage-gated sodium channels as therapeutic targets for epilepsy, pain, or cardiac arrhythmias may find 5,7-dibromobenzo[d]thiazole to be a valuable starting point for compound design. The inclusion of bromobenzothiazoles in published sodium channel inhibitor screens establishes the chemotype's relevance to this target class [1]. By using the 5,7-dibromo regioisomer, investigators can generate unique analogues that probe the structure-activity relationships of sodium channel modulation, potentially leading to improved selectivity and potency profiles compared to mono-brominated or differently substituted benzothiazoles.

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